4-Methylisoquinoline-5-sulfonyl chloride hydrochloride
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Overview
Description
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂S and a molecular weight of 278.16 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylisoquinoline followed by chlorination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylisoquinoline-5-sulfonic acid
- 4-Methylisoquinoline-5-sulfonamide
- 4-Methylisoquinoline-5-sulfonyl fluoride
Comparison
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis compared to its analogs, which may have different functional groups and reactivity profiles .
Biological Activity
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonyl chloride functional group attached to a methyl-substituted isoquinoline structure. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to interact with various nucleophiles, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds in this class can target:
- Inosine-5′-monophosphate dehydrogenase (IMPDH) : A critical enzyme in the purine biosynthesis pathway, which is essential for the proliferation of certain pathogens like Mycobacterium tuberculosis .
- Protein Kinase B (PKB) : Isoquinoline derivatives have been designed as inhibitors of PKB, suggesting potential anti-tumor activity .
Table 1: Biological Activity Summary
Activity | Target | IC50 Value | Notes |
---|---|---|---|
IMPDH Inhibition | M. tuberculosis | 2.4 μM | Selective inhibition observed in resistant strains |
PKB Inhibition | Cancer cells | Varies | Potential antitumor activity |
Cytotoxicity | Various cancer cell lines | 11.0 μM | Moderate cytotoxic effects noted |
Case Study 1: Anti-Tubercular Activity
A study focusing on the structure-activity relationship of isoquinoline derivatives found that modifications to the isoquinoline scaffold significantly influenced their inhibitory activity against IMPDH in M. tuberculosis. Specifically, the introduction of a methyl group at position 4 (as seen in 4-Methylisoquinoline-5-sulfonyl chloride) improved selectivity and potency against this enzyme, highlighting its potential as an anti-tubercular agent .
Case Study 2: Antitumor Potential
Another investigation into isoquinoline derivatives revealed that certain compounds exhibited significant inhibition of PKB, leading to reduced cell proliferation in various cancer lines. The structural features contributing to this activity included the sulfonamide moiety, which enhances binding affinity to the target enzyme .
Properties
Molecular Formula |
C10H9Cl2NO2S |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
4-methylisoquinoline-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14;/h2-6H,1H3;1H |
InChI Key |
YDQIWXIGESNPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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